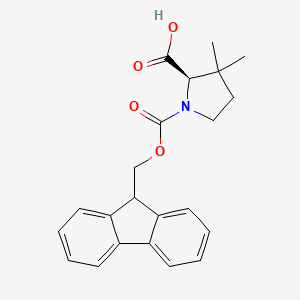

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

Description

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected pyrrolidine derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a pyrrolidine ring substituted with two methyl groups at the 3-position and an Fmoc-protected amine at the 1-position (Figure 1). Key characteristics include:

- Molecular Formula: C₂₂H₂₃NO₄ (based on stereoisomer data) .

- Molecular Weight: ~365.42 g/mol (stereoisomer data) .

- Applications: Serves as a chiral building block in solid-phase peptide synthesis (SPPS) to introduce constrained, hydrophobic residues into peptide chains .

The Fmoc group enhances solubility in organic solvents and enables orthogonal deprotection under basic conditions, making it compatible with standard peptide synthesis protocols .

Properties

Molecular Formula |

C22H23NO4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-12-23(19(22)20(24)25)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 |

InChI Key |

HXTFRGDUGKDRBV-IBGZPJMESA-N |

Isomeric SMILES |

CC1(CCN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpyrrolidine and 9H-fluoren-9-ylmethanol.

Protection of Amino Group: The amino group of 3,3-dimethylpyrrolidine is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

Carboxylation: The protected amine is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Large-Scale Protection: Efficient protection of the amino group using Fmoc chloride.

Optimized Carboxylation: Use of optimized carboxylation conditions to achieve high yield.

Purification: Purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc protecting group using a base such as piperidine.

Substitution: Substitution reactions at the carboxylic acid group to form esters or amides.

Oxidation and Reduction: Oxidation and reduction reactions to modify the functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in a suitable solvent such as dimethylformamide (DMF).

Substitution: Alcohols or amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include deprotected amines, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

Fmoc-Dmp is characterized by its complex molecular structure, which includes:

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.4 g/mol

- Functional Groups : The compound features a fluorene moiety and a methoxycarbonyl group, contributing to its stability and reactivity in chemical reactions.

Peptide Synthesis

Fmoc-Dmp is predominantly used in solid-phase peptide synthesis (SPPS). Its role as a protecting group for amino acids allows chemists to selectively modify peptides without affecting other functional groups. The advantages include:

- Stability : The Fmoc group is stable under basic conditions but can be easily removed under mild acidic conditions.

- Compatibility : It is compatible with various coupling reagents used in peptide synthesis.

Drug Development

Recent studies have explored the potential of Fmoc-Dmp derivatives in drug design:

- Anticancer Activity : Research indicates that certain Fmoc-Dmp analogs exhibit anticancer properties by inhibiting specific protein-protein interactions (PPIs) crucial for tumor growth. For instance, modifications to the Fmoc-Dmp scaffold have shown promising results against cancer cell lines by disrupting the interaction between fibroblast growth factor 14 (FGF14) and sodium channel Na v 1.6 .

Neuropharmacology

Fmoc-Dmp has been investigated for its effects on neurological pathways:

- FGF14 Modulation : Compounds based on Fmoc-Dmp have been designed to modulate the activity of FGF14, which plays a significant role in neuronal signaling. This modulation could lead to new treatments for neurological disorders .

Synthesis of Peptidomimetics

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of peptidomimetics using Fmoc-Dmp as a key building block. The researchers designed compounds that mimic natural peptides but with enhanced stability and bioavailability .

| Compound | Structure | Activity |

|---|---|---|

| 21a | Structure | Low micromolar inhibitory potency against FGF14 |

| 21b | Structure | Improved binding affinity for Na v 1.6 |

| 21c | Structure | Enhanced anticancer efficacy |

Inhibitory Potency Studies

In another study focusing on the inhibition of protein-protein interactions, various Fmoc-Dmp derivatives were screened for their ability to inhibit the interaction between FGF14 and Na v 1.6. The results indicated that specific modifications significantly increased inhibitory potency .

Mechanism of Action

The mechanism of action of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain assembly. The deprotection step, involving the removal of the Fmoc group, allows for the subsequent coupling of amino acids to form the desired peptide sequence.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Classification and Key Differences

The compound is compared with analogs based on ring type, substituents, and stereochemistry (Table 1).

Table 1: Structural and Physicochemical Comparison

Biological Activity

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl group, which is known to influence its biological interactions. Its structure can be summarized as follows:

- Chemical Formula : C₁₉H₁₉NO₃

- Molecular Weight : 305.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in inflammatory and autoimmune responses. Research has shown that it may act as an inhibitor of the interleukin-15 receptor (IL-15Rα), which plays a crucial role in various immune responses.

Inhibition of IL-15 Activity

A study highlighted the design and synthesis of small-molecule inhibitors targeting IL-15Rα, demonstrating that compounds similar to this compound effectively reduced IL-15 dependent peripheral blood mononuclear cell (PBMC) proliferation and cytokine secretion (TNF–α and IL–17) .

Table 1: Summary of Biological Assays

Case Study 1: IL-15 Related Disorders

In a study focused on autoimmune disorders, the application of this compound demonstrated potential therapeutic effects by selectively blocking IL-15 signaling pathways. This approach indicated promise for treating conditions characterized by chronic inflammation .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound revealed that it could be produced through a straightforward methodology involving Fmoc-protection strategies. The resulting compound exhibited favorable characteristics for further biological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.